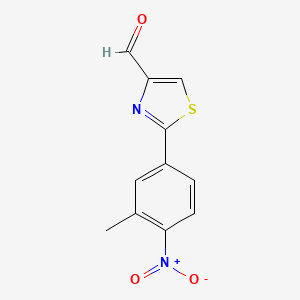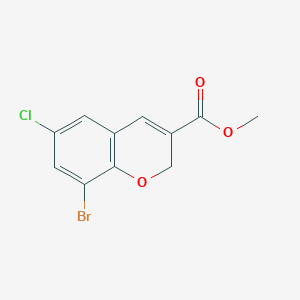![molecular formula C8H6N2O3 B1503347 7-ヒドロキシ-1H-ピロロ[2,3-c]ピリジン-3-カルボン酸 CAS No. 1190317-24-8](/img/structure/B1503347.png)
7-ヒドロキシ-1H-ピロロ[2,3-c]ピリジン-3-カルボン酸
説明
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:潜在的な治療薬
7-ヒドロキシ-1H-ピロロ[2,3-c]ピリジン-3-カルボン酸は、生物学的に活性なピロロピリジン誘導体との構造的類似性により、医薬品化学において有望な化合物です。 これらの化合物は、糖尿病、心臓血管疾患、高血圧などの様々な疾患の治療薬としての可能性を秘めているため、研究されてきました 。これらの化合物は血糖値を調節する能力を持つため、代謝性疾患の治療に関するさらなる研究の対象となっています。
生化学:酵素阻害
生化学において、この化合物は、その潜在的な阻害特性により、酵素相互作用の研究に使用できます。 ピロロピリジン誘導体は、細胞の増殖と分化に重要な役割を果たす線維芽細胞増殖因子受容体を阻害する能力について評価されてきました 。この応用は、特に腫瘍の増殖と転移の理解において、がん研究にとって重要です。
薬理学:医薬品開発
7-ヒドロキシ-1H-ピロロ[2,3-c]ピリジン-3-カルボン酸の薬理学的用途は、医薬品開発におけるビルディングブロックとしての可能性に関連しています。そのコア構造は、新しい薬理学的に活性な分子を作成するために改変することができます。 たとえば、鎮痛および抗炎症作用を示す化合物の合成に関連付けられています .
有機合成:ビルディングブロック
この化合物は、有機合成における汎用性の高いビルディングブロックとして役立ちます。 この化合物は、アクロシン阻害剤として潜在的な可能性を示し、新しい避妊薬の開発につながる可能性のあるアザインドール誘導体などの複雑な分子を構築するために使用できます .
分析化学:化学分析
分析化学において、7-ヒドロキシ-1H-ピロロ[2,3-c]ピリジン-3-カルボン酸は、クロマトグラフィー分析および質量分析において、標準物質または参照物質として使用できます。 その明確に定義された構造と特性により、複雑な混合物中の類似化合物の正確な同定と定量が可能になります .
化学工学:プロセス最適化
この化合物の安定性と溶解度パラメータは、合成プロセスを最適化するために使用できる化学工学用途にとって不可欠です。 モル屈折率やトポロジカル極性表面積などの物理化学的特性は、効率的でスケーラブルな生産方法の設計に役立ちます .
作用機序
- These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- For instance, pyrrolo[1,2-a]pyrazine derivatives (related to this scaffold) have shown antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit kinase inhibition .
- For example, the most active derivative ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate showed significant anti-HIV-1 activity .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
- Information on the absorption of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not available. The volume of distribution is not specified. Details regarding metabolism are lacking. No data on excretion. The compound’s ADME properties significantly influence its bioavailability, but specific values are not provided .
Result of Action
Action Environment
生化学分析
Biochemical Properties
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By inhibiting FGFRs, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can modulate signaling pathways that are crucial for cellular functions. Additionally, it interacts with other biomolecules such as kinases and transcription factors, influencing various biochemical processes.
Cellular Effects
The effects of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid on cells are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . It influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival. Furthermore, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid affects gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, inhibiting their activity. For example, its interaction with FGFRs leads to the inhibition of receptor dimerization and autophosphorylation, preventing downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but its effects can change over time. Long-term exposure to 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its degradation products may have different biological activities, which need to be further investigated.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects.
Metabolic Pathways
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is essential for its function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these compartments can influence its activity and interactions with other biomolecules. Understanding the subcellular localization of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
特性
IUPAC Name |
7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-4(1-2-9-7)5(3-10-6)8(12)13/h1-3,10H,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWAJFZLENIDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696675 | |
| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-24-8 | |
| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide](/img/structure/B1503266.png)







![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503293.png)
![3-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylamino]-propanol](/img/structure/B1503300.png)
![methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1503324.png)
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503325.png)

